molecular formula C12H17F2NO B1460062 [4-(Difluoromethoxy)benzyl]isobutylamine CAS No. 1019606-11-1

[4-(Difluoromethoxy)benzyl]isobutylamine

Cat. No.: B1460062
CAS No.: 1019606-11-1
M. Wt: 229.27 g/mol
InChI Key: YWYOFQWFPHCRLC-UHFFFAOYSA-N
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Description

[4-(Difluoromethoxy)benzyl]isobutylamine (CAS 1019606-11-1) is an organic compound with the molecular formula C12H17F2NO and a molecular weight of 229.27 g/mol . This amine is characterized by a benzyl ring substituted with a difluoromethoxy group and an isobutylamine moiety, making it a valuable building block in medicinal chemistry and pharmaceutical research . Its structural features, particularly the difluoromethoxy group, are often employed to modulate the metabolic stability and bioavailability of drug candidates. The preparation of this compound proceeds via a key intermediate, 4-(difluoromethoxy)aniline, as documented in patent CN103819349A . The synthetic route is noted for its industrial applicability, high yield, and environmental advantages, involving catalytic reduction with a co-catalyst system that enhances selectivity . In scientific research, this compound has been explored as a precursor in the synthesis of pharmaceutical agents targeting respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD) . Furthermore, its derivatives have shown promising preliminary activity against multidrug-resistant strains of Mycobacterium tuberculosis , highlighting its potential in anti-tuberculosis drug discovery . The compound also serves as a biochemical probe for studying enzyme interactions and inhibiting specific metabolic pathways . As a specialist chemical intermediate, it is supplied for research applications and is not for diagnostic or therapeutic use. Researchers are advised to consult the available safety data and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

N-[[4-(difluoromethoxy)phenyl]methyl]-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2NO/c1-9(2)7-15-8-10-3-5-11(6-4-10)16-12(13)14/h3-6,9,12,15H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYOFQWFPHCRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601202609
Record name 4-(Difluoromethoxy)-N-(2-methylpropyl)benzenemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019606-11-1
Record name 4-(Difluoromethoxy)-N-(2-methylpropyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019606-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-N-(2-methylpropyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601202609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

4-(Difluoromethoxy)aniline is a crucial intermediate for synthesizing [4-(Difluoromethoxy)benzyl]isobutylamine. The preparation method involves:

  • Starting from 4-nitrophenol,
  • Conversion to sodium acetamidophenate,
  • Reaction with monochlorodifluoromethane to introduce the difluoromethoxy group,
  • Catalytic reduction of the nitro group to an amino group.

This method is well-documented in patent CN103819349A and is noted for its industrial applicability, high yield, and environmental advantages.

Detailed Synthetic Steps

Step Reaction Description Reagents & Conditions Outcome Yield & Purity
1 Formation of sodium acetamidophenate from 4-nitrophenol React 4-nitrophenol with sodium hydroxide Sodium acetamidophenate High conversion
2 Introduction of difluoromethoxy group React sodium acetamidophenate with monochlorodifluoromethane under alkaline conditions 4-(Difluoromethoxy)nitrobenzene High yield, improved over traditional methods
3 Catalytic reduction of nitro group to amino group Use ferric oxide and activated carbon co-catalyst with hydrazine and water as reducing agents 4-(Difluoromethoxy)aniline Total two-step yield ~90%, purity >98.5%

Key Advantages and Notes

  • The use of 4-nitrophenol as starting material is cost-effective.
  • The catalytic reduction step employs a co-catalyst system (ferric oxide and activated carbon), which enhances selectivity and reduces pollution.
  • The total recovery yield of 4-(difluoromethoxy)aniline reaches approximately 90%, with product purity exceeding 98.5%.
  • The process avoids the use of expensive solvents like ethanol and improves upon previous methods with yields as low as 55% in hydrolysis steps.
  • The method is suitable for industrial scale production due to its efficiency and low environmental impact.

Functionalization to this compound

While the patent CN103819349A primarily focuses on the preparation of 4-(difluoromethoxy)aniline, the subsequent step to obtain this compound involves:

  • Benzylation of the aniline intermediate,
  • Introduction of the isobutylamine moiety.

This typically involves reductive amination or nucleophilic substitution reactions where the benzyl group bearing the difluoromethoxy substituent is coupled with isobutylamine.

General Synthetic Strategy (Inferred from Related Chemistry)

Step Reaction Description Reagents & Conditions Outcome
1 Benzylation of 4-(difluoromethoxy)aniline React with benzyl halide or benzyl derivative under basic or catalytic conditions 4-(Difluoromethoxy)benzylamine intermediate
2 Alkylation with isobutylamine Reductive amination or nucleophilic substitution using isobutylamine This compound

Notes

  • Specific conditions for these steps depend on the protecting groups and reaction environment.
  • Optimization of reaction parameters (temperature, solvent, catalysts) is crucial to maximize yield and purity.
  • Literature suggests that reductive amination with appropriate reducing agents (e.g., sodium cyanoborohydride) is a common method to introduce alkyl amines onto benzylamine derivatives.

Summary Table of Preparation Methods

Compound Starting Material Key Reagents Reaction Type Yield Purity Notes
4-(Difluoromethoxy)aniline 4-Nitrophenol NaOH, monochlorodifluoromethane, ferric oxide, activated carbon, hydrazine, water Alkylation, catalytic reduction ~90% (two steps) >98.5% Industrially scalable, low pollution
This compound 4-(Difluoromethoxy)aniline Benzyl halide or equivalent, isobutylamine, reducing agents Benzylation, reductive amination Not explicitly reported - Requires optimization, inferred from related amine chemistry

Research Findings and Industrial Relevance

  • The patented method for 4-(difluoromethoxy)aniline preparation represents a significant improvement over older methods that suffered from low yields and high costs.
  • The use of catalytic reduction with hydrazine and water as reducing agents is both environmentally friendly and cost-effective.
  • The high purity of the intermediate ensures better downstream functionalization efficiency.
  • Although specific detailed protocols for the final step to this compound are less documented, standard organic synthesis practices for benzylamine derivatives apply.
  • The entire synthetic route is suitable for scale-up in pharmaceutical or agrochemical industries where such substituted amines are valuable intermediates.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethoxy)benzyl]isobutylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of difluoromethoxybenzyl alcohols or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development :
    • [4-(Difluoromethoxy)benzyl]isobutylamine has been explored as a precursor in the synthesis of pharmaceutical agents targeting respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD) . Its structural similarity to known therapeutic agents allows for modifications that may enhance efficacy and reduce side effects.
  • Biological Activity :
    • The compound has shown promise as a biochemical probe for studying enzyme interactions. Its ability to inhibit specific enzymes can be utilized in understanding metabolic pathways and disease mechanisms .
  • Antimicrobial Properties :
    • Preliminary studies indicate that derivatives of this compound may exhibit activity against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential in treating tuberculosis .

Synthetic Chemistry

  • Intermediate in Organic Synthesis :
    • The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including nucleophilic substitutions and oxidation reactions .
  • Functionalization :
    • The difluoromethoxy group can be replaced or modified to create new compounds with tailored properties for specific applications in drug discovery .

Case Studies

StudyFocusFindings
1Drug DevelopmentInvestigated as a precursor for PDE IV inhibitors used in asthma treatments, showing improved therapeutic effects when combined with other agents .
2Antimicrobial ActivityDemonstrated effectiveness against resistant strains of M. tuberculosis, suggesting a new avenue for tuberculosis treatment .
3Enzyme InteractionExplored as a biochemical probe for studying enzyme activity, providing insights into metabolic processes .

Mechanism of Action

The mechanism of action of [4-(Difluoromethoxy)benzyl]isobutylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the binding affinity of the compound to its target, thereby modulating its activity. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites, leading to altered cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • [4-(Difluoromethoxy)benzyl]methylamine
  • [4-(Difluoromethoxy)benzyl]ethylamine
  • [4-(Difluoromethoxy)benzyl]propylamine

Uniqueness

Compared to similar compounds, [4-(Difluoromethoxy)benzyl]isobutylamine exhibits unique properties due to the presence of the isobutylamine group. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and industrial applications.

Q & A

Q. What are the common synthetic routes for [4-(Difluoromethoxy)benzyl]isobutylamine, and what key intermediates are involved?

The synthesis typically involves nucleophilic substitution using 4-(difluoromethoxy)benzyl bromide (CAS 3447-53-8) as a precursor. Reacting this bromide with isobutylamine in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux conditions, often with a base like K2_2CO3_3 to scavenge HBr, yields the target compound. Intermediate characterization via 1^1H-NMR should confirm the disappearance of the benzyl bromide proton (δ ~4.5 ppm) and the emergence of the isobutylamine methyl groups (δ ~0.9–1.2 ppm) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

  • 1^1H/13^{13}C-NMR : The difluoromethoxy group (CF2_2) appears as a singlet in 19^{19}F-NMR (δ ~-80 ppm) and split signals in 13^{13}C-NMR (δ ~110–120 ppm). Isobutylamine protons show characteristic triplet splitting (δ ~2.5–3.0 ppm).
  • Mass Spectrometry (MS) : Look for the molecular ion peak (e.g., [M+H]+^+) matching the molecular formula (C12_{12}H17_{17}F2_2NO).
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values .

Advanced Research Questions

Q. What strategies can mitigate the formation of byproducts during the alkylation of isobutylamine with 4-(difluoromethoxy)benzyl bromide?

Byproducts often arise from over-alkylation or solvent interference. Mitigation strategies include:

  • Controlled Stoichiometry : Use a 1:1.2 molar ratio of bromide to amine to minimize di-alkylation.
  • Low-Temperature Reactions : Conduct reactions at 0–5°C to reduce side reactivity.
  • Purification Optimization : Employ column chromatography (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the pure product .

Q. How should conflicting solubility data for this compound in different solvents be reconciled?

Solubility discrepancies may stem from impurities or solvent polarity. Systematic testing in graded solvents (e.g., dichloromethane, methanol, DMSO) at varying temperatures (20–60°C) is recommended. For instance, notes fluorinated compounds often exhibit higher solubility in polar aprotic solvents due to dipole interactions. Documenting purity via HPLC before solubility assays is critical .

Q. What analytical approaches resolve discrepancies in bioactivity data across studies involving this compound?

Conflicting bioactivity results may arise from stereochemical variations or impurity profiles. Recommended steps:

  • Chiral HPLC : Verify enantiomeric purity, as unintended stereoisomers may lack activity.
  • Dose-Response Standardization : Use a shared reference compound (e.g., flucythrinate in ) to calibrate assays.
  • Impurity Profiling : Compare LC-MS data across studies to identify contaminants (e.g., residual bromide or oxidized byproducts) .

Methodological Considerations

  • Reaction Optimization : For scalability, replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and yield .
  • Safety Protocols : Handle 4-(difluoromethoxy)benzyl bromide (lachrymator) in a fume hood with PPE, as noted in .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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